1-Benzyl-1-butyl-3-phenyl-2-thiourea
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Overview
Description
1-Benzyl-1-butyl-3-phenyl-2-thiourea is an organic compound with the molecular formula C18H22N2S and a molecular weight of 298.453 g/mol . This compound is part of the thiourea family, characterized by the presence of a thiocarbonyl group (C=S) bonded to nitrogen atoms. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzyl-1-butyl-3-phenyl-2-thiourea can be synthesized through the reaction of benzyl isothiocyanate with butylamine and phenylamine under controlled conditions. The reaction typically involves:
Reactants: Benzyl isothiocyanate, butylamine, phenylamine
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Reaction Time: 12-24 hours
The reaction proceeds via nucleophilic addition of the amines to the isothiocyanate, forming the desired thiourea compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Batch or continuous flow reactors
Purification: Crystallization or recrystallization from suitable solvents
Quality Control: Analytical techniques such as HPLC, NMR, and mass spectrometry to ensure product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-1-butyl-3-phenyl-2-thiourea undergoes various chemical reactions, including:
Oxidation: Oxidation of the thiocarbonyl group to form sulfoxides or sulfones.
Reduction: Reduction of the thiocarbonyl group to form thiols or amines.
Substitution: Nucleophilic substitution reactions at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Thiols or amines
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-Benzyl-1-butyl-3-phenyl-2-thiourea has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized as a corrosion inhibitor for metals and as an additive in lubricants .
Mechanism of Action
The mechanism of action of 1-Benzyl-1-butyl-3-phenyl-2-thiourea involves its interaction with molecular targets such as enzymes and proteins. The thiocarbonyl group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The presence of benzene rings and polar groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
1-Benzyl-1-butyl-3-phenyl-2-thiourea can be compared with other thiourea derivatives, such as:
- 1-Benzyl-1-ethyl-3-phenyl-2-thiourea
- 1-Benzyl-3-phenyl-2-thiourea
- 1-Benzyl-3-methyl-2-thiourea
- 1-Benzoyl-3-phenyl-2-thiourea
- 1-Benzyl-3-furfuryl-2-thiourea
These compounds share similar structural features but differ in their alkyl or aryl substituents, which can influence their chemical reactivity and biological activity. The unique combination of benzyl, butyl, and phenyl groups in this compound contributes to its distinct properties and applications .
Properties
CAS No. |
101786-18-9 |
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Molecular Formula |
C18H22N2S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-benzyl-1-butyl-3-phenylthiourea |
InChI |
InChI=1S/C18H22N2S/c1-2-3-14-20(15-16-10-6-4-7-11-16)18(21)19-17-12-8-5-9-13-17/h4-13H,2-3,14-15H2,1H3,(H,19,21) |
InChI Key |
VDFUCSQUJYZLAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)C(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
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